molecular formula C18H18O3S B14593901 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran CAS No. 61171-87-7

6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran

Cat. No.: B14593901
CAS No.: 61171-87-7
M. Wt: 314.4 g/mol
InChI Key: PDHNQDKICONBEB-UHFFFAOYSA-N
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Description

6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to a dihydropyran ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride . This intermediate can then be reacted with a dihydropyran derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its benzenesulfonyl group. This group can form strong bonds with nucleophiles, leading to various biological and chemical effects. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran.

    Benzenesulfonamide derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

This compound stands out due to its dihydropyran ring, which imparts unique chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

61171-87-7

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

6-(benzenesulfonylmethyl)-5-phenyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C18H18O3S/c19-22(20,16-10-5-2-6-11-16)14-18-17(12-7-13-21-18)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2

InChI Key

PDHNQDKICONBEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(OC1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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